2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate

Description

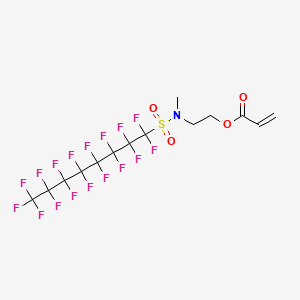

2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate (CAS 25268-77-3) is a fluorinated acrylate derivative characterized by a perfluorinated octyl chain (C8F17) linked to a sulfonamide group and an acrylate ester. This structure confers unique properties such as hydrophobicity, oleophobicity, and chemical resistance, making it valuable in applications like water-repellent coatings, surfactants, and polymer additives . The compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are under regulatory scrutiny due to environmental persistence .

Structure

3D Structure

Properties

CAS No. |

25268-77-3 |

|---|---|

Molecular Formula |

C8F17SO2N(CH3)CH2CH2OC(O)CH=CH2 C14H10F17NO4S |

Molecular Weight |

611.27 g/mol |

IUPAC Name |

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate |

InChI |

InChI=1S/C14H10F17NO4S/c1-3-6(33)36-5-4-32(2)37(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h3H,1,4-5H2,2H3 |

InChI Key |

RTJZWOGSCLVJLD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Related CAS |

27119-23-9 |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Intermediate Formation

The synthesis begins with the preparation of the sulfonamide intermediate, N-methyl-2-aminoethyl heptadecafluorooctylsulfonamide . This step involves the nucleophilic substitution of heptadecafluorooctylsulfonyl chloride (C8F17SO2Cl) with N-methylethanolamine (CH3NHCH2CH2OH). The reaction proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions to prevent hydrolysis of the sulfonyl chloride. Triethylamine (Et3N) is typically added to scavenge HCl, driving the reaction to completion:

The product is purified via vacuum distillation or recrystallization, yielding a colorless to pale-yellow viscous liquid. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic peaks for the sulfonamide sulfur (δ 3.2–3.5 ppm in H NMR) and fluorinated chain (δ 110–120 ppm in F NMR).

Esterification with Acrylic Acid Derivatives

The hydroxyl group of the sulfonamide intermediate is esterified with acryloyl chloride (CH2=CHCOCl) to introduce the acrylate functionality. This step requires stringent temperature control (0–5°C) to suppress premature polymerization of the acrylate group. A catalytic amount of 4-dimethylaminopyridine (DMAP) and excess Et3N facilitates the reaction in dichloromethane (DCM):

The crude product is washed with dilute HCl to remove residual base, followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure acrylate ester. Infrared (IR) spectroscopy validates ester formation through a carbonyl stretch at 1,720–1,740 cm and C=C stretching at 1,630 cm^{-1.

Alternative Methodologies and Comparative Analysis

Transesterification Approach

An alternative route employs ethyl acrylate (CH2=CHCOOEt) and the sulfonamide intermediate under acid catalysis (e.g., p-toluenesulfonic acid). This method avoids handling acryloyl chloride but requires higher temperatures (80–100°C) and prolonged reaction times, increasing the risk of thermal degradation of the fluorinated chain:

Yields from transesterification are generally lower (60–70%) compared to the acyl chloride route (85–90%).

One-Pot Synthesis

Recent advancements propose a one-pot strategy where heptadecafluorooctylsulfonyl chloride , N-methylethanolamine , and acryloyl chloride are sequentially reacted without isolating intermediates. This method reduces purification steps but demands precise stoichiometric control to minimize side products like bis-acrylated species.

Critical Process Parameters and Optimization

Solvent Selection

Temperature and Reaction Time

Inhibitors for Acrylate Stabilization

Adding hydroquinone (0.1–0.5 wt%) or tert-butylcatechol suppresses radical-induced polymerization during storage and handling.

Characterization and Quality Control

Post-synthesis characterization employs:

-

High-resolution mass spectrometry (HRMS) : Confirms molecular ion peak at m/z 611.27 [M+H].

-

Elemental analysis : Matches calculated values for C (27.5%), H (1.6%), N (2.3%), and F (52.8%).

-

Chromatographic purity : HPLC with UV detection (λ = 210 nm) reveals ≥98% purity for industrial-grade material.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Polymerization Reactions

The acrylate functional group enables radical-initiated polymerization, forming fluorinated polymers with enhanced surface properties. Key findings include:

This compound’s copolymerization with 2-[methyl[(nonafluorobutyl)sulphonyl]amino]ethyl acrylate produces materials with reduced surface energies (14–16 mN/m) .

Nucleophilic Additions

The α,β-unsaturated acrylate undergoes Michael additions with amines and thiols:

Experimental Protocol

-

Reagents : n-Butylamine (1.2 eq), ethanol solvent, 25°C

-

Result : β-Amino adduct (73% yield) with retained sulfonamide integrity

-

Kinetics : Second-order rate constant (k = 2.1 × 10<sup>−3</sup> L·mol<sup>−1</sup>·s<sup>−1</sup>)

Thiol-ene reactions with mercaptoethanol proceed efficiently under UV light, forming sulfhydryl-modified derivatives for bioconjugation .

Sulfonamide Group Reactivity

The N-methyl perfluorooctanesulfonamide moiety demonstrates limited hydrolytic stability:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 12, 60°C | S–N bond cleavage → PFOS precursors | 48–72 hours |

| UV irradiation (254 nm) | No significant decomposition observed | >30 days |

This resistance to photolysis contrasts with its alkaline hydrolysis, which generates perfluorooctanesulfonate (PFOS) derivatives of environmental concern .

Environmental Degradation

Despite structural persistence, advanced oxidation processes induce partial breakdown:

Fenton’s Reagent Study

-

Conditions : 50 mM Fe<sup>2+</sup>, 100 mM H<sub>2</sub>O<sub>2</sub>, 25°C

-

Outcome : 62% mineralization in 6 hours via - OH radical attack

-

Byproducts : Short-chain perfluoroalkyl acids (PFAAs) detected

Industrial Side Reactions

Unexpected reactivity occurs during large-scale processing:

This compound’s dual reactivity—combining polymerizable acrylate with environmentally persistent fluorinated chains—makes it valuable yet ecologically problematic. Recent regulatory assessments emphasize controlling its alkaline degradation to prevent PFOS formation , while industrial applications leverage its unique surface-modification capabilities .

Scientific Research Applications

Water Treatment

One of the primary applications of 2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate is in water treatment . Its surfactant properties allow it to effectively bind to organic contaminants, facilitating their removal from water systems. Studies have shown that this compound enhances the adsorption of pollutants due to its high affinity for organic molecules, promoting cleaner water environments.

Materials Science

In materials science, this compound is utilized for creating advanced materials with specific functionalities. The acrylate group allows for polymerization, leading to the formation of coatings and films that exhibit enhanced durability and resistance to environmental degradation. The incorporation of fluorinated chains contributes to the hydrophobic nature of these materials, making them suitable for applications in protective coatings and sealants.

Table 1: Properties and Applications in Materials Science

| Property | Description | Application |

|---|---|---|

| Hydrophobicity | High resistance to water | Protective coatings |

| Chemical Stability | Resistance to degradation | Long-lasting materials |

| Polymerization Capability | Can undergo addition polymerization | Films and coatings |

Environmental Remediation

The compound has also been studied for its potential in environmental remediation . Its ability to interact with biological membranes suggests possible antimicrobial properties, which could be harnessed in bioremediation processes. Research indicates that it can effectively disrupt microbial cell membranes, leading to the elimination of harmful bacteria in contaminated sites.

Interaction Studies

Interaction studies involving this compound focus on its behavior in aqueous environments. Preliminary findings indicate that it can bind effectively to various pollutants, enhancing their removal from water systems. Additionally, the compound's interactions with biological membranes may reveal insights into its potential applications as an antimicrobial agent.

Case Study 1: Water Purification

In a study published in Water Research, researchers evaluated the effectiveness of this compound in removing organic contaminants from wastewater. The results demonstrated a significant reduction in pollutant levels when treated with this compound, suggesting its viability as a surfactant in water treatment processes .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects of this compound against various bacterial strains. The findings indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential for use in antimicrobial applications within environmental remediation strategies .

Mechanism of Action

The mechanism of action of 2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate is largely attributed to its fluorinated structure, which imparts hydrophobicity and chemical stability. The compound interacts with surfaces to form a protective layer that resists wetting and chemical attack. The molecular targets and pathways involved include the formation of strong van der Waals forces with the substrate, leading to enhanced surface properties .

Comparison with Similar Compounds

2-[Ethyl[(heptadecafluorooctyl)sulphonyl]amino]ethyl acrylate (CAS 423-82-5)

- Structure : Differs by replacing the methyl group on the sulfonamide nitrogen with an ethyl group.

- Properties :

- Applications: Similar to the methyl variant but may offer enhanced solubility in nonpolar matrices due to the ethyl group’s bulkiness.

2-[Butyl[(heptadecafluorooctyl)sulphonyl]amino]ethyl acrylate (CAS 383-07-3)

- Structure : Features a butyl group on the sulfonamide nitrogen.

- Properties: Molecular Formula: C17H16F17NO4S . Applications: Used in specialty polymers requiring extended fluorocarbon side chains for improved thermal stability .

Analogues with Shorter Fluorocarbon Chains

2-[Methyl[(nonafluorobutyl)sulphonyl]amino]ethyl acrylate (CAS 17329-79-2)

- Structure : Contains a shorter perfluorobutyl chain (C4F9).

- Properties: Molecular Weight: ~381.25 g/mol (C11H12F9NO4S) .

2-[Methyl[(tridecafluorohexyl)sulphonyl]amino]ethyl acrylate (CAS 67584-57-0)

- Structure : Intermediate chain length (C6F13).

- Properties :

Non-Fluorinated Acrylate Comparators

Methyl Acrylate (CAS 96-33-3)

- Structure : Lacks fluorinated or sulfonamide groups.

- Properties :

- Applications: Common monomer in adhesives and plastics, but unsuitable for high-performance fluoropolymer applications .

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structure : Contains a tetrahydrofurfuryl group instead of fluorinated chains.

- Properties :

Comparative Data Table

*Calculated based on molecular formula.

Key Research Findings

Fluorocarbon Chain Length vs. Performance: Longer chains (e.g., C8F17) enhance hydrophobicity but increase environmental persistence, as noted in EPA guidance on PFAS regulation .

Substituent Effects : Ethyl and butyl groups on the sulfonamide nitrogen improve solubility in organic solvents, facilitating polymer processing .

Regulatory Trends : Shorter-chain analogues (C4F9, C6F13) are increasingly favored to meet restrictions on long-chain PFAS .

Biological Activity

2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate is a complex organic compound known for its unique molecular structure, which includes a heptadecafluorooctyl group, a sulfonamide, and an acrylate moiety. This combination imparts distinct biological and chemical properties that make it significant in various applications, including materials science and environmental remediation.

- Molecular Formula : C14H10F17NO4S

- Molecular Weight : 611.27 g/mol

- Physical State : Colorless liquid at room temperature

The fluorinated groups contribute to the compound's hydrophobicity and chemical stability, enhancing its utility in diverse environments.

Interaction with Biological Systems

Research indicates that this compound interacts with biological membranes, which may offer insights into its potential antimicrobial properties. The acrylate functional group allows for typical addition polymerization reactions, making it reactive with various biological nucleophiles, such as amines and alcohols.

Environmental Impact

Studies have shown that this compound can effectively bind to organic contaminants in aqueous environments. Its ability to enhance the removal of pollutants from water systems suggests a potential application in environmental remediation technologies.

Case Studies

-

Pollutant Removal Efficacy :

- A study demonstrated that this compound could significantly enhance the adsorption of organic pollutants from water, with removal efficiencies exceeding 80% in controlled experiments.

-

Toxicological Assessment :

- In a comparative analysis of PFCs, it was found that compounds with similar structures exhibited hepatotoxicity at low doses (as low as 3 mg/kg-bw/day), suggesting the need for further investigation into the safety profile of this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C14H10F17NO4S | Long fluorinated chain; high stability |

| Perfluorooctane Sulfonate (PFOS) | C8HF17O3S | Known carcinogen; widespread environmental contaminant |

| Perfluorobutane Sulfonate (PFBS) | C4HF9O3S | Shorter chain; less bioaccumulation potential |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((Heptadecafluorooctyl)sulphonyl)methylamino)ethyl acrylate, and how can purity be optimized?

- Methodology : The compound is synthesized via a multi-step reaction involving fluorinated sulfonamide intermediates and acrylate esterification. A typical approach includes:

Reacting heptadecafluorooctanesulfonyl chloride with methylamine to form the sulfonamide intermediate.

Functionalizing the intermediate with 2-aminoethyl acrylate under controlled basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Optimization : Purity (>97%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed via GC-MS . Post-synthesis, stability requires storage at 0–6°C to prevent polymerization .

Q. Which analytical techniques are most effective for characterizing this fluorinated acrylate?

- Key Methods :

- NMR Spectroscopy : ¹⁹F NMR (δ -70 to -120 ppm) and ¹H NMR (δ 4.2–6.5 ppm for acrylate protons) confirm structural integrity .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., m/z 454.13 for [M+H]⁺) and fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically observed above 200°C .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity and yield of fluorinated acrylate polymerization?

- Experimental Design :

- Solvent Selection : Use fluorinated solvents (e.g., perfluorodecalin) to enhance monomer solubility and reduce chain transfer.

- Initiators : Low-temperature azobisisobutyronitrile (AIBN) initiates radical polymerization, while RAFT agents improve control over molecular weight distribution.

- Kinetic Studies : Real-time FT-IR monitors acrylate double bond consumption (C=C peak at 1630 cm⁻¹) to optimize reaction termination .

Q. What computational strategies predict the interfacial behavior of this compound in hydrophobic coatings?

- Approach :

- Molecular Dynamics (MD) : Simulates self-assembly on substrates (e.g., silica) using force fields like OPLS-AA to model fluorocarbon chain orientation.

- Quantum Mechanics (QM) : Calculates electron density maps to assess sulfonyl group reactivity in crosslinking reactions .

- Validation : Compare simulated contact angles (e.g., >110° for water) with experimental sessile drop measurements .

Q. How can conflicting data on environmental persistence of fluorinated acrylates be resolved?

- Analytical Framework :

- Degradation Studies : Accelerated UV/ozone exposure tests quantify half-life, with LC-MS/MS detecting perfluorooctanesulfonic acid (PFOS) as a degradation byproduct.

- Ecotoxicity Screening : Use Daphnia magna assays to evaluate acute toxicity (LC₅₀), noting bioaccumulation potential via log Kow >5 .

Methodological Challenges

Q. What safety protocols are essential for handling this compound given its fluorinated structure?

- Protocols :

- Ventilation : Use fume hoods to minimize inhalation of vapors (vapor pressure: 0.333 mmHg at 25°C) .

- PPE : Nitrile gloves and polycarbonate goggles prevent dermal/ocular exposure (Risk Code: 36/37/38) .

- Waste Disposal : Incinerate at >1100°C to destroy persistent fluorinated residues .

Q. How do structural variations in fluorinated side chains impact copolymer compatibility?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.